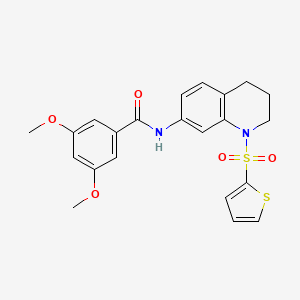

3,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-28-18-11-16(12-19(14-18)29-2)22(25)23-17-8-7-15-5-3-9-24(20(15)13-17)31(26,27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGRTGPZLOSFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS Number: 1005300-47-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 458.6 g/mol. The structure includes a tetrahydroquinoline core substituted with a thiophenesulfonyl group and methoxy groups, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : In vitro assays demonstrated that related compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of critical signaling pathways such as PI3K/Akt and MAPK pathways .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

- Monoamine Oxidase (MAO) Inhibition : Preliminary assays suggest that certain derivatives exhibit potent inhibitory activity against MAO-A and MAO-B enzymes. This inhibition is significant for developing treatments for depression and neurodegenerative diseases .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to decreased cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related compound in a xenograft model of human breast cancer. The compound was administered at varying doses over four weeks. Results indicated a dose-dependent reduction in tumor volume compared to controls, with significant changes observed at higher concentrations.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results showed that treatment led to reduced neuronal cell death and improved behavioral outcomes in rodent models subjected to neurotoxic insults.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine/piperidine-substituted Tetrahydroquinoline Benzamides ()

Compounds like N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) and 3,5-difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (10f) share the tetrahydroquinoline-benzamide backbone but differ in substituents:

- Fluorine (10f): Offers moderate electronegativity and metabolic stability compared to methoxy groups. Morpholine/piperidine carbamates: Introduce polar, hydrogen-bond-accepting groups, contrasting with the thiophenesulfonyl group’s sulfur-based interactions.

- Pharmacological Activity: These compounds are reported as mTOR inhibitors, suggesting the tetrahydroquinoline-benzamide scaffold is compatible with kinase-targeted therapies. The target compound’s thiophenesulfonyl group may alter selectivity or potency compared to morpholine/piperidine derivatives .

Key Data Comparison :

Triazole Derivatives with Sulfonyl Groups ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] differ in core structure (triazole vs. tetrahydroquinoline) but share sulfonyl moieties. Key distinctions include:

- Tautomerism : Triazoles exist as thione tautomers (C=S confirmed at 1247–1255 cm⁻¹ in IR), whereas the target compound’s benzamide retains a stable C=O group (~1680 cm⁻¹) .

- Synthetic Routes : Triazoles derive from cyclization of hydrazinecarbothioamides, while the target compound likely involves sulfonylation and amidation steps.

Pyrrolidinone-Substituted Tetrahydroquinoline ()

The crystal structure of 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one highlights:

- Conformational Flexibility : The isoxazole and nitrophenyl groups induce torsion angles (47.0°–56.4°) that may hinder target binding compared to the target compound’s planar benzamide.

- Hydrogen Bonding: The pyrrolidinone forms O—H⋯O and N—H⋯O interactions, whereas the thiophenesulfonyl group in the target compound may engage in S=O⋯H-N bonds .

Research Implications and Gaps

- Activity Prediction : The target compound’s methoxy groups may improve solubility over trifluoromethyl analogs () but reduce kinase affinity. Thiophenesulfonyl could offer unique selectivity profiles.

- Synthetic Challenges : Thiophenesulfonation requires precise conditions to avoid byproducts, contrasting with the carbamoylation in .

- Data Limitations : Pharmacological data for the target compound are absent in provided evidence; further assays are needed to validate mTOR/kinase inhibition hypotheses.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, coupling with 3,5-dimethoxybenzamide, and purification. Key challenges include optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) to avoid side reactions like over-sulfonylation or hydrolysis of the benzamide group. For example, highlights the importance of controlled reaction times and solvent polarity (e.g., 1,4-dioxane or DMF) to preserve functional group integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the tetrahydroquinoline scaffold, sulfonyl group, and benzamide substitution pattern. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). emphasizes the use of 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in similar tetrahydroquinoline derivatives .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs (e.g., sulfonamides for carbonic anhydrase inhibition or benzamides for kinase modulation). suggests using fluorometric assays for enzyme inhibition and cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Methodological Answer : Systematic variation of solvents (e.g., dichloromethane vs. THF), base strength (e.g., pyridine vs. triethylamine), and stoichiometry can enhance sulfonylation efficiency. demonstrates that using a 1.2:1 molar ratio of sulfonyl chloride to tetrahydroquinoline in anhydrous DCM at 0–5°C minimizes side reactions, achieving yields >80% .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. recommends using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular assays for functional activity) and pharmacokinetic profiling (e.g., microsomal stability tests) to clarify mechanisms .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence the compound’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents and comparing their IC50 values. shows that replacing 3,5-dimethoxy groups with ethoxy in similar benzamides reduces cytotoxicity but improves solubility, highlighting trade-offs between potency and physicochemical properties .

Data Analysis & Experimental Design

Q. What computational methods predict the compound’s binding mode to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and Molecular Dynamics (MD) simulations can model interactions with targets like kinases or GPCRs. details using the PubChem3D toolkit to generate conformers and validate docking poses against crystallographic data .

Q. How should researchers handle conflicting NMR data for stereoisomers?

- Methodological Answer : Use chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) to separate enantiomers. notes that NOESY correlations and X-ray crystallography (if crystals are obtainable) provide definitive stereochemical assignments .

Critical Analysis of Contradictory Evidence

Q. Why do different studies report varying cytotoxicity for structurally similar tetrahydroquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.